N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆) data for the compound exhibits distinct signals:
- δ 6.85–6.92 ppm (multiplet): Aromatic protons of the benzodioxole ring (H-4, H-6) .
- δ 8.12 ppm (singlet): H-2 proton of the quinazolinone ring .
- δ 3.45–3.62 ppm (triplet): Methylene protons (–CH₂–) of the butanamide linker .
¹³C-NMR (100 MHz, DMSO-d₆) highlights critical carbons:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Mass Spectrometry (MS)
High-resolution MS (ESI-TOF) data confirms the molecular ion [M+H]⁺ at m/z 358.1389 (calculated: 358.1392). Fragmentation patterns include:
Table 3: Summary of Spectroscopic Data
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| ¹H-NMR | δ 8.12 (s, 1H) | Quinazolinone H-2 | |
| ¹³C-NMR | δ 167.8 ppm | Quinazolinone C=O | |
| IR | 1725 cm⁻¹ | Lactam C=O stretch | |
| MS | 358.1389 [M+H]⁺ | Molecular ion confirmation |
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-15(22-10-20-14-6-4-3-5-13(14)19(22)24)18(23)21-12-7-8-16-17(9-12)26-11-25-16/h3-10,15H,2,11H2,1H3,(H,21,23) |
InChI Key |
HXSVQPUEWJSWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide, identified by CAS number 879478-31-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3O5 |
| Molecular Weight | 339.302 g/mol |
| LogP | 2.07 |
| Density | 1.5 ± 0.1 g/cm³ |
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent by targeting the FtsZ protein, which is crucial for bacterial cell division. The benzodioxane–benzamide class has emerged as promising candidates for inhibiting FtsZ, which is conserved across various bacterial species including both Gram-positive and Gram-negative bacteria .
FtsZ polymerization is essential for bacterial cell division; thus, inhibiting this process can lead to cell filamentation and eventual lysis. In vitro studies have shown that derivatives of benzodioxane-benzamide compounds exhibit significant inhibitory effects on FtsZ function, with minimal inhibitory concentrations (MIC) reported as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzodioxole and quinazoline moieties can significantly impact biological activity. For instance, the introduction of hydroxyl groups on the ethylenic linker has been found to enhance antimicrobial efficacy while maintaining favorable pharmacokinetic properties .
Case Studies
- Inhibition of E. coli : A study demonstrated that derivatives such as FZ116 showed strong in vitro inhibition of E. coli FtsZ, leading to disrupted cell division patterns . Fluorescent microscopy revealed changes in FtsZ assembly dynamics in treated cells compared to controls.
- Psychopharmacological Effects : Another investigation into related compounds indicated that certain derivatives exhibited novel psychoactive effects without hallucinogenic properties, suggesting potential therapeutic applications in psychotherapy .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The absence of a styryl group (as in 11m and 11n) or hydroxyl substitution (as in ) could reduce steric hindrance, possibly altering target binding.
- Synthesis Complexity : Styryl-containing analogs (11m, 11n) require prolonged reflux (18–43h) and specific aldehyde ratios, while the target compound’s synthesis might involve amide coupling or alkylation steps .
Pharmacological and Physicochemical Properties
- Anticancer Potential: Analogs like 11m and 11n exhibit cytotoxicity in cancer models, likely via kinase inhibition or DNA intercalation . The target compound’s benzodioxole moiety may enhance metabolic stability, extending its half-life .
- Solubility : The butanamide linker could reduce aqueous solubility compared to acetamide derivatives, necessitating formulation optimization.
- Bioactivity : The absence of a 2-hydroxy group (vs. ) might diminish hydrogen-bonding interactions with biological targets, altering efficacy.
Methodological Considerations
- Structural Characterization: NMR and MS (as in ) are standard for confirming quinazolinone derivatives.
- Assay Relevance : The MTT assay () is a common cytotoxicity screening tool applicable to evaluate the target compound’s bioactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide and its structural analogs?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of quinazolinone cores followed by coupling with benzodioxole derivatives. For example:
- Step 1 : Cyclization of anthranilic acid derivatives with acetic anhydride or chloroacetyl chloride to form the 4-oxoquinazolin-3(4H)-yl scaffold .
- Step 2 : Condensation with benzodioxol-5-amine via amide coupling using reagents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF) .
- Key Conditions : Reactions often require reflux in ethanol or toluene (12–48 hours) and inert atmospheres (N₂) to prevent oxidation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions and amide bond formation. For example, the benzodioxole protons resonate at δ 6.7–6.9 ppm, while the quinazolinone carbonyl appears at δ 165–170 ppm .
- Mass Spectrometry (EI-MS or ESI-MS) : Validates molecular weight (e.g., observed m/z 455.19 [M+] for analogs in ).
- Elemental Analysis : Confirms stoichiometry (e.g., C: 62.55%, H: 4.68%, N: 12.07% for derivatives in ).
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of quinazolinone derivatives under varying reaction conditions?
- Methodological Approach :
- Molar Ratios : Increasing aldehyde/quinazolinone ratios (e.g., 1:15.6 in ) improves coupling efficiency.
- Reaction Time : Extended heating (35–43 hours) enhances yields for sterically hindered analogs .
- Catalysts : Use of piperidine or triethylamine accelerates Knoevenagel condensations in styryl-quinazolinone syntheses .
- Data Table :
| Derivative | Molar Ratio (Core:Aldehyde) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|
| Compound 11t | 1:15.6 | 35 | 68.8 | |
| Compound 11m | 1:6.4 | 18 | 29.5 |
Q. What strategies resolve discrepancies in reported biological activities of quinazolinone-based compounds?
- Root Causes : Variations in substituent electronic effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) alter target binding .
- Experimental Design :
- Comparative Assays : Test compounds across multiple models (e.g., COX-2 inhibition vs. S-adenosylhomocysteine hydrolase inhibition ).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing chlorophenyl with methoxyphenyl) to isolate pharmacophore contributions .
- Case Study : Compound 20 (from ) showed superior diuretic activity due to a nitrobenzenesulfonamide group, while benzodioxole-containing analogs exhibited enzyme inhibition .
Methodological Challenges & Contradictions
Q. How should researchers address conflicting data on the stability of the benzodioxole moiety under acidic conditions?
- Evidence : Some studies report benzodioxole ring opening at pH < 3 , while others observe stability in biological assays (pH 7.4) .
- Resolution :
- Pre-formulation Studies : Conduct accelerated stability tests (40°C/75% RH) with HPLC monitoring to identify degradation products .
- Protective Strategies : Use prodrugs (e.g., acetylated amines) to shield the benzodioxole ring during gastric transit .
Biological Evaluation & Mechanistic Insights
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- In Vitro :
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like COX-2 (carrageenan-induced edema model ) or S-adenosylhomocysteine hydrolase .
- Cytotoxicity Screening : Use MTT assays (e.g., IC₅₀ = 116.73 mmol/kg in ).
- In Vivo :
- Hypertension Models : Tail-cuff method for blood pressure modulation .
- Metabolic Studies : Homocysteine level tracking in rodent plasma .
Data Interpretation & Validation
Q. How can researchers validate computational docking predictions for this compound’s binding to COX-2?
- Methodology :
- X-ray Crystallography : Co-crystallize the compound with COX-2 (PDB: 1PXX) to confirm binding poses .
- Mutagenesis Studies : Introduce point mutations (e.g., Arg120Ala) to test predicted hydrogen bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
